molecular formula C7H7FN2S B7724785 N'-(2-fluorophenyl)carbamimidothioic acid

N'-(2-fluorophenyl)carbamimidothioic acid

Cat. No.: B7724785
M. Wt: 170.21 g/mol
InChI Key: WYVZQQOFMQRNPF-UHFFFAOYSA-N
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Description

N’-(2-fluorophenyl)carbamimidothioic acid is an organofluorine compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a carbamimidothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-fluorophenyl)carbamimidothioic acid typically involves the reaction of 2-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired carbamimidothioic acid derivative.

Industrial Production Methods: In an industrial setting, the production of N’-(2-fluorophenyl)carbamimidothioic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: N’-(2-fluorophenyl)carbamimidothioic acid can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N’-(2-fluorophenyl)carbamimidothioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N’-(2-fluorophenyl)carbamimidothioic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as a ligand. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-cyano-N’-(2-fluorophenyl)carbamimidothioic acid
  • N-(1-(2-chloroacetoxy)-1-phenylpropan-2-yl)-N’-p-tolylcarbamimidothioic acid

Comparison: N’-(2-fluorophenyl)carbamimidothioic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated counterparts. Additionally, the fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical applications.

Properties

IUPAC Name

N'-(2-fluorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2S/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVZQQOFMQRNPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N=C(N)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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